3,5-Difluoro-2,4-dihydroxybenzaldehyde
Overview
Description
Preparation Methods
The synthesis of 3,5-Difluoro-2,4-dihydroxybenzaldehyde typically involves the fluorination of 2,4-dihydroxybenzaldehyde. One common method includes the use of fluorinating agents such as Selectfluor or DAST (Diethylaminosulfur trifluoride) under controlled conditions . Industrial production methods may involve large-scale fluorination processes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3,5-Difluoro-2,4-dihydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines.
Scientific Research Applications
3,5-Difluoro-2,4-dihydroxybenzaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,5-Difluoro-2,4-dihydroxybenzaldehyde involves its interaction with specific molecular targets and pathways. As a fluorescent dye, it binds to certain biomolecules, allowing for visualization under specific wavelengths of light . In chemical reactions, its reactivity is influenced by the presence of fluorine atoms, which can affect the electron density and reactivity of the benzaldehyde group .
Comparison with Similar Compounds
3,5-Difluoro-2,4-dihydroxybenzaldehyde can be compared with other similar compounds such as:
3,5-Difluorobenzaldehyde: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
2,4-Dihydroxybenzaldehyde: Lacks the fluorine atoms, resulting in different reactivity and applications.
3,5-Difluoro-4-hydroxybenzaldehyde: Has a different substitution pattern, affecting its chemical properties and uses. The uniqueness of this compound lies in its combination of fluorine and hydroxyl groups, which confer specific reactivity and applications.
Properties
IUPAC Name |
3,5-difluoro-2,4-dihydroxybenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O3/c8-4-1-3(2-10)6(11)5(9)7(4)12/h1-2,11-12H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGLWUCRFJBQOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)O)F)O)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70596703 | |
Record name | 3,5-Difluoro-2,4-dihydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70596703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209541-27-5 | |
Record name | 3,5-Difluoro-2,4-dihydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70596703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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